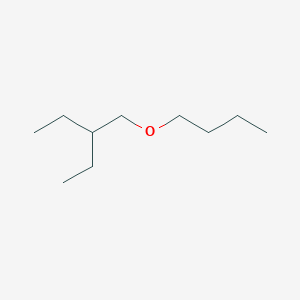
3-(Butoxymethyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butoxymethyl)pentane is an organic compound with the molecular formula C10H22O It is a member of the alkane family, characterized by a butoxymethyl group attached to the third carbon of a pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)pentane can be achieved through several methods. One common approach involves the alkylation of pentane with butoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the butoxymethyl chloride.
Another method involves the use of a Grignard reagent, where butoxymethyl magnesium bromide reacts with pentanone to form the desired product. This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(Butoxymethyl)pentane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to simpler alkanes or alcohols.
Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include butoxymethyl alcohol, butoxymethyl aldehyde, or butoxymethyl carboxylic acid.
Reduction: Products can include butoxymethyl alcohol or simpler alkanes.
Substitution: Products vary based on the nucleophile used, resulting in compounds such as butoxymethyl halides, butoxymethyl amines, or butoxymethyl thiols.
科学的研究の応用
3-(Butoxymethyl)pentane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(Butoxymethyl)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products. Substitution reactions involve the displacement of the butoxymethyl group by nucleophiles, resulting in the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- 3-(Methoxymethyl)pentane
- 3-(Ethoxymethyl)pentane
- 3-(Propoxymethyl)pentane
Uniqueness
3-(Butoxymethyl)pentane is unique due to its longer butoxymethyl chain compared to its similar compounds. This structural difference can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the butoxymethyl group also provides distinct steric and electronic effects, making it a valuable compound for specific applications in organic synthesis and industrial processes.
特性
IUPAC Name |
3-(butoxymethyl)pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-11-9-10(5-2)6-3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUITZHWVXAVBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














